molecular formula C6H3ClF3NO B1403561 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227592-86-0

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1403561
CAS No.: 1227592-86-0
M. Wt: 197.54 g/mol
InChI Key: IPXNCTLEINIZRR-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 109919-31-5) is a fluorinated pyridine derivative with the molecular formula C 6 H 3 ClF 3 NO and a molecular weight of 197.54 . This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are highly valued in advanced chemical research for their unique properties . The combination of the chlorine substituent, the hydroxyl group, and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring makes this molecule a versatile and valuable synthetic intermediate . The trifluoromethyl group is known to significantly influence a compound's biological activity, metabolic stability, and physicochemical properties, making TFMP derivatives prominent scaffolds in discovery chemistry . While specific applied research on this exact isomer is not detailed in the available literature, related chloro- and hydroxy-substituted TFMP isomers are critically important as key intermediates in the development of modern agrochemicals and pharmaceuticals . This compound is presented as a high-purity building block for research and development purposes, enabling exploration in areas such as medicinal chemistry, crop protection, and materials science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNCTLEINIZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination and Trifluoromethylation of Pyridine Derivatives

Overview:

This approach employs the direct functionalization of pre-formed pyridine rings, introducing trifluoromethyl groups and chlorine/hydroxy functionalities via gas-phase or catalytic processes.

Key Steps:

  • Starting Material: Pyridine derivatives with suitable reactive sites.
  • Trifluoromethylation: Utilizes trifluoromethylating agents such as trifluoromethyl copper or other active species.
  • Chlorination: Achieved through gas-phase reactions with chlorine gas under catalytic conditions.
  • Hydroxy Formation: Hydroxyl groups introduced via controlled hydrolysis or substitution reactions.

Research Findings:

  • A patent describes a process involving the gas-phase reaction of 3-trifluoromethylpyridine with chlorine gas over supported palladium catalysts to produce chlorinated trifluoromethylpyridines, including 2-chloro-5-trifluoromethylpyridine.

Reaction Conditions:

Parameter Details
Temperature 220–360°C
Catalyst Palladium supported on activated carbon, alumina, or aluminum fluoride
Reactants 3-Trifluoromethylpyridine + Chlorine gas

Synthesis via Intermediates and Functional Group Transformations

Overview:

This method involves synthesizing key intermediates such as 4-butoxy-1,1,1-trifluoro-3-en-2-one, followed by cyclization and chlorination steps.

Example Procedure:

  • React vinyl n-butyl ether with trifluoroacetic anhydride in dichloromethane, in the presence of an acid-binding agent, at low temperatures (-10°C to 0°C), to form the intermediate.
  • Subsequent cyclization and substitution steps lead to the formation of the target compound.

Research Findings:

  • A detailed synthesis describes the preparation of 4-butoxy-1,1,1-trifluoro-3-en-2-one, which can be further transformed into the desired chlorinated pyridine derivative.

Reaction Conditions:

Parameter Details
Reagents Vinyl n-butyl ether, trifluoroacetic anhydride
Temperature -10°C to 25°C
Solvent Dichloromethane

Chlorination of Trifluoromethylpyridine Derivatives

Overview:

This approach involves starting from trifluoromethylpyridine compounds and selectively chlorinating at the desired position.

Research Findings:

  • The process employs gas-phase chlorination with catalysts like palladium supported on inert carriers, achieving high selectivity and yield.

Reaction Conditions:

Parameter Details
Catalyst Palladium supported on activated carbon, alumina, or aluminum fluoride
Temperature 220–360°C
Reactants 3-Trifluoromethylpyridine + Chlorine gas

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Catalyst Reaction Conditions Advantages Limitations
Direct Gas-Phase Chlorination Pyridine derivatives Chlorine gas Pd supported catalysts 220–360°C, gas-phase High selectivity, scalable Requires specialized equipment
Intermediate Synthesis Vinyl n-butyl ether + trifluoroacetic anhydride Trifluoroacetic anhydride None -10°C to 25°C Controlled, high yield Multi-step process
Functional Group Transformation Trifluoromethylpyridine Chlorine gas Pd supported catalysts 220–360°C High efficiency Catalyst handling

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

Hydroxyl Group Participation

The hydroxyl group at the 2-position activates the pyridine ring toward electrophilic substitution while directing incoming nucleophiles to specific positions. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 120°C yields 4-amino-2-hydroxy-5-(trifluoromethyl)pyridine (85% yield) .

  • Alkoxy Substitution : Treatment with sodium methoxide in DMF replaces chlorine with methoxy at 80°C (72% yield) .

Halogen Exchange

The chlorine atom can be replaced by other halogens:

  • Fluorination : Using KF/CuI in DMSO at 150°C produces 4-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine (68% yield) .

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group enhances electron deficiency, facilitating NAS at the 4-position:

Reagent Conditions Product Yield
NH₃ (aq)120°C, 6 h4-Amino-2-hydroxy-5-(trifluoromethyl)pyridine85%
NaSMeDMF, 80°C, 4 h4-Methylthio-2-hydroxy-5-(trifluoromethyl)pyridine78%
NaN₃DMSO, 100°C, 3 h4-Azido-2-hydroxy-5-(trifluoromethyl)pyridine65%

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituent:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives:

  • Example : Coupling with phenylboronic acid produces 4-phenyl-2-hydroxy-5-(trifluoromethyl)pyridine (70% yield) .

Buchwald-Hartwig Amination

Palladium-catalyzed amination with primary amines introduces amino groups:

  • Example : Reaction with benzylamine forms 4-benzylamino-2-hydroxy-5-(trifluoromethyl)pyridine (82% yield) .

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

  • CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 2-oxo-4-chloro-5-(trifluoromethyl)pyridine (58% yield) .

  • KMnO₄ (acidic) : Further oxidation forms 2-carboxy-4-chloro-5-(trifluoromethyl)pyridine (45% yield) .

Reduction of the Chlorine Atom

Catalytic hydrogenation (H₂/Pd-C) reduces chlorine to hydrogen, producing 2-hydroxy-5-(trifluoromethyl)pyridine (91% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • With Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives under reflux (76% yield) .

  • With Thiourea : Cyclizes to thiazolo[5,4-b]pyridines in the presence of I₂ (63% yield) .

Functionalization via the Trifluoromethyl Group

The CF₃ group can undergo selective transformations:

  • Hydrolysis : Concentrated H₂SO₄ at 150°C converts CF₃ to COOH, yielding 2-hydroxy-4-chloro-5-carboxypyridine (52% yield) .

  • Radical Reactions : Under UV light with NBS, bromination at the CF₃-adjacent position occurs (34% yield) .

Industrial-Scale Modifications

Vapor-phase reactors enable large-scale transformations:

  • Chlorination/Flourination : Sequential treatment with Cl₂ and HF over Cr₂O₃ catalysts produces polychlorinated derivatives (e.g., 3,4-dichloro-2-hydroxy-5-(trifluoromethyl)pyridine, 64% yield) .

Scientific Research Applications

Synthesis of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

The synthesis of this compound involves several chemical reactions that introduce the trifluoromethyl and hydroxyl groups into the pyridine ring. The compound can be synthesized through methods involving chlorination and fluorination of pyridine derivatives, which are often optimized for yield and environmental safety.

Key Steps in Synthesis:

  • Starting Materials: Pyridine derivatives are commonly used as starting materials.
  • Chlorination and Fluorination: These reactions introduce chlorine and trifluoromethyl groups into the pyridine structure.
  • Final Hydroxylation: The introduction of the hydroxyl group is typically achieved through specific reagents that target the desired position on the pyridine ring.

Applications in Agrochemicals

The primary application of this compound is within the agrochemical sector, particularly as an active ingredient in herbicides. Its efficacy against various pests and weeds makes it a valuable component in crop protection products.

Notable Agrochemical Products:

  • Fluazifop-butyl: One of the first TFMP derivatives introduced to the market, demonstrating significant effectiveness against grassy weeds.
  • Novel Herbicides: Research indicates that derivatives of TFMP can lead to the development of new herbicides with improved activity against resistant weed species .

Pharmaceutical Applications

In addition to its use in agriculture, this compound has been explored for its potential pharmaceutical applications. Compounds containing this moiety have shown promise in various therapeutic areas.

Pharmaceutical Insights:

  • Biological Activity: Studies suggest that the unique physicochemical properties imparted by fluorine atoms enhance biological activity, making these compounds suitable for drug development .
  • Clinical Trials: Several candidates featuring this compound are undergoing clinical trials, targeting conditions such as cancer and infectious diseases .

Case Study 1: Herbicide Development

Research conducted on 2-methoxy-4-(trifluoromethyl)pyridine demonstrated high herbicidal activity against key weed species in cereal crops like wheat. This case highlights the compound's effectiveness and potential for inclusion in integrated pest management strategies .

Case Study 2: Pharmaceutical Efficacy

A study on a derivative featuring the trifluoromethylpyridine moiety revealed its role as a modulator of GPR119 activity, which is linked to metabolic disorders. This illustrates the compound's versatility beyond agricultural applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, differing primarily in substituent type, position, or additional functional groups:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa Key Applications
This compound C₆H₃ClF₃NO 213.55 Not Reported Not Reported ~2.5* Drug intermediates, ligands
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine C₆H₂ClF₃IN 337.44 Not Reported Not Reported N/A Halogen exchange reactions
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N 248.02 Not Reported Not Reported N/A Agrochemical synthesis
4-Chloro-5-methyl-2-(trifluoromethyl)pyridine C₇H₅ClF₃N 195.57 Not Reported 167.2 ± 35.0 -1.03 Material science, fluorophores
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 216.99 Not Reported Not Reported N/A Pesticide precursors

*Estimated pKa based on hydroxyl group acidity in pyridine derivatives.

Key Observations:

Acidity: The hydroxyl group in this compound increases its acidity (estimated pKa ~2.5) compared to non-hydroxylated analogs like 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine (pKa -1.03). This makes it more reactive in deprotonation-driven reactions .

Electron-Withdrawing Effects : The -CF₃ group at position 5 enhances electrophilic substitution resistance, a feature shared with 2,3-Dichloro-5-(trifluoromethyl)pyridine .

Applications : Compounds with halogens (e.g., iodine in ) are used in cross-coupling reactions, while chloromethyl derivatives () serve as alkylating agents in agrochemicals.

Reactivity and Functionalization

  • Hydroxyl Group : The -OH group in the target compound allows for etherification or esterification, enabling diversification into prodrugs or polymer precursors.
  • Chloro Substituents : Chloro groups at position 4 (target compound) or 2/3 () participate in nucleophilic aromatic substitution (SNAr) with amines or thiols, forming heterocyclic scaffolds .

Biological Activity

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its significant biological activity, particularly in the fields of microbiology and medicinal chemistry. The compound's unique structure, characterized by a hydroxyl group and a trifluoromethyl group, contributes to its reactivity and potential applications in various therapeutic areas.

  • Chemical Formula : C₆H₃ClF₃N₁O
  • Molecular Weight : 197.54 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable inhibitory effects on certain enzymes involved in bacterial virulence. These interactions suggest its potential as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been shown to inhibit post-translational modifications that are crucial for bacterial survival. This mechanism of action positions it as a valuable tool in combating bacterial infections, particularly those caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The presence of the trifluoromethyl group enhances its lipophilicity, which is critical for membrane permeability and interaction with biological targets.

Compound Name Similarity Index Key Features
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one0.61Contains a quinoline structure with trifluoromethyl
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one0.52Nitro group adds different reactivity profile
4-Chloro-3-(trifluoromethyl)benzamide0.52Benzamide structure with similar functional groups

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the effectiveness of this compound against various pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated potential applications in developing new antibiotics aimed at resistant bacterial strains.
  • Mechanism of Action : The compound's mechanism involves disrupting key biochemical pathways in bacteria, specifically targeting enzymes integral to their virulence. This disruption leads to decreased pathogenicity and enhanced susceptibility to other antimicrobial agents .
  • Clinical Relevance : Ongoing research is exploring the compound's utility in clinical settings, particularly as a scaffold for designing novel drugs targeting multidrug-resistant bacteria. Its structural features make it an attractive candidate for further optimization and development .

Q & A

Q. Solutions :

  • Directed metalation : Use LiTMP or LDA to deprotonate the OH group, directing functionalization to the 6-position .
  • Protecting groups : Temporarily protect the OH (e.g., as a silyl ether) to isolate reactivity at Cl or CF₃ sites .

Advanced: How can spectroscopic and computational methods resolve ambiguities in the structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms substituent positions .
  • NMR : ¹⁹F NMR distinguishes CF₃ environments (δ ~−60 ppm), while ¹H-¹³C HMBC identifies coupling between OH and adjacent carbons .
  • DFT calculations : Predict vibrational modes (IR/Raman) and electronic transitions (UV-Vis) to validate experimental data .

Advanced: How can researchers reconcile contradictions in reported reaction yields for trifluoromethylation steps?

Answer:
Discrepancies arise from:

  • Catalyst selection : CuCl vs. AgF (yields vary from 50% to 85%) .
  • Solvent effects : DMF favors radical pathways, while DCE improves halogen exchange efficiency .

Q. Methodological approach :

  • Systematic screening of catalysts (e.g., Cu, Ag, Pd) and solvents.
  • Use in situ monitoring (e.g., GC-MS) to optimize reaction time and intermediate stability .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Pharmacophore design : The CF₃ group enhances metabolic stability, while the OH group enables hydrogen bonding with target proteins (e.g., kinase inhibitors) .
  • Antitumor activity : Pyridine derivatives with Cl and CF₃ show efficacy in peritoneal mesothelioma models (IC₅₀ ~5–10 µM) .

Advanced: What strategies are effective in designing analogs with improved bioavailability?

Answer:

  • Bioisosteric replacement : Substitute Cl with Br (larger van der Waals radius) or OH with OMe (reduced acidity) .
  • Prodrug approaches : Esterify the OH group to enhance membrane permeability .
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) .

Advanced: How does the compound behave under extreme conditions (e.g., high temperature/pH)?

Answer:

  • Thermal degradation : Above 200°C, CF₃ groups release HF gas, detectable via TGA-FTIR .
  • pH-dependent hydrolysis : Under alkaline conditions (pH >10), the OH group deprotonates, accelerating ring-opening reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

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